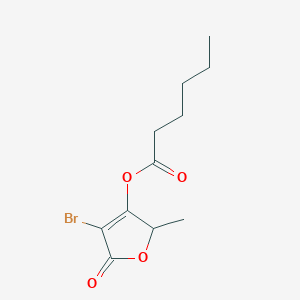
(5E)-5-(benzenesulfonylmethylidene)-2,2-dimethyloxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2,2-Dimethyl-5-((phenylsulfonyl)methylene)tetrahydrofuran is an organic compound characterized by its unique structure, which includes a tetrahydrofuran ring substituted with a phenylsulfonyl group and a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,2-Dimethyl-5-((phenylsulfonyl)methylene)tetrahydrofuran typically involves the reaction of 2,2-dimethyltetrahydrofuran with a phenylsulfonyl chloride in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2,2-Dimethyl-5-((phenylsulfonyl)methylene)tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfide derivatives.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results.
Major Products Formed
The major products formed from these reactions include sulfone and sulfide derivatives, as well as various substituted tetrahydrofuran compounds. These products can be further utilized in different applications, depending on their chemical properties.
Applications De Recherche Scientifique
(E)-2,2-Dimethyl-5-((phenylsulfonyl)methylene)tetrahydrofuran has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-2,2-Dimethyl-5-((phenylsulfonyl)methylene)tetrahydrofuran involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group plays a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-5-((phenylsulfonyl)methylene)tetrahydrofuran: Lacks the (E)-configuration, leading to different chemical properties.
2,2-Dimethyl-5-((phenylsulfonyl)methylene)tetrahydropyran: Contains a tetrahydropyran ring instead of a tetrahydrofuran ring, resulting in variations in reactivity and applications.
Uniqueness
(E)-2,2-Dimethyl-5-((phenylsulfonyl)methylene)tetrahydrofuran is unique due to its specific (E)-configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, binding interactions, and overall effectiveness in various applications.
Propriétés
Formule moléculaire |
C13H16O3S |
|---|---|
Poids moléculaire |
252.33 g/mol |
Nom IUPAC |
(5E)-5-(benzenesulfonylmethylidene)-2,2-dimethyloxolane |
InChI |
InChI=1S/C13H16O3S/c1-13(2)9-8-11(16-13)10-17(14,15)12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3/b11-10+ |
Clé InChI |
JZKHKXPGVWOZJB-ZHACJKMWSA-N |
SMILES isomérique |
CC1(CC/C(=C\S(=O)(=O)C2=CC=CC=C2)/O1)C |
SMILES canonique |
CC1(CCC(=CS(=O)(=O)C2=CC=CC=C2)O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


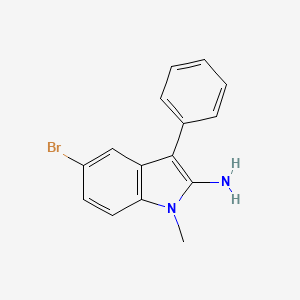
![(3S)-N-cyclopentyl-N-[(3,5-dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12910765.png)
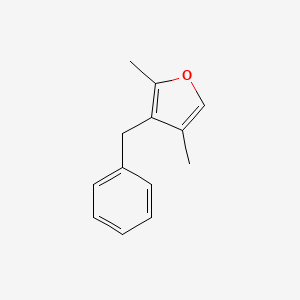

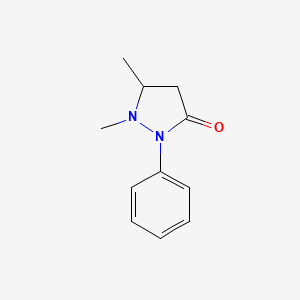
![2-[4-(4-Chlorophenoxy)phenoxy]-1-(5-methyl-1,2-oxazolidin-2-yl)propan-1-one](/img/structure/B12910799.png)
![5-[(tert-Butylsulfanyl)methyl]-4-chloro-1,2-oxazol-3(2H)-one](/img/structure/B12910800.png)
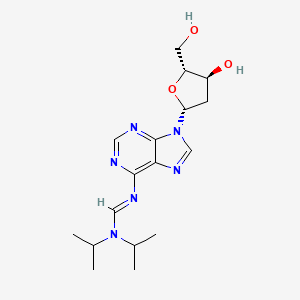
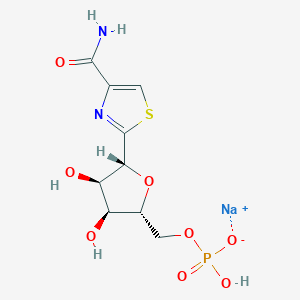
![5,8-Dihydropyrimido[4,5-d]pyrimidin-2-amine](/img/structure/B12910817.png)

